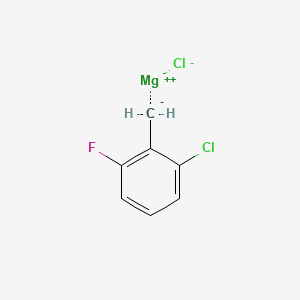

2-Chloro-6-fluorobenzylmagnesium chloride

Übersicht

Beschreibung

2-Chloro-6-fluorobenzylmagnesium chloride is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can be used to form carbon-carbon bonds. This compound is particularly useful in the formation of complex molecules due to its ability to react with a variety of electrophiles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloro-6-fluorobenzylmagnesium chloride is typically prepared by the reaction of 2-chloro-6-fluorobenzyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

2-Chloro-6-fluorobenzyl chloride+Mg→2-Chloro-6-fluorobenzylmagnesium chloride

Industrial Production Methods

In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products is common to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-fluorobenzylmagnesium chloride undergoes several types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.

Coupling Reactions: Participates in reactions with various electrophiles to form complex organic molecules.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common electrophiles that react with this compound to form secondary and tertiary alcohols.

Halides: Alkyl halides can undergo substitution reactions with this Grignard reagent.

Solvents: Anhydrous ether or tetrahydrofuran (THF) are commonly used solvents to stabilize the Grignard reagent.

Major Products Formed

Alcohols: From reactions with carbonyl compounds.

New Carbon-Carbon Bonds: From substitution and coupling reactions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

2-Chloro-6-fluorobenzylmagnesium chloride serves as an important intermediate in the synthesis of several APIs. For instance, it has been utilized in the preparation of selective COX-2 inhibitors, which are crucial for treating inflammatory conditions. The compound's ability to participate in nucleophilic substitution reactions allows for the introduction of the 2-chloro-6-fluorobenzyl group into various pharmaceutical scaffolds.

Case Study: Lumiracoxib Synthesis

- Background : Lumiracoxib is a selective COX-2 inhibitor used for treating osteoarthritis and rheumatoid arthritis.

- Process : The synthesis involves using this compound as a key intermediate to form the desired active structure through nucleophilic attack on electrophilic centers in precursor molecules.

- Outcome : This method has shown high yields and selectivity, making it a preferred route for industrial production .

Organic Synthesis Applications

2.1 Carbon-Carbon Bond Formation

As a Grignard reagent, this compound is instrumental in forming carbon-carbon bonds through reactions with carbonyl compounds and other electrophiles. This reactivity is vital for constructing complex organic molecules.

Table 1: Comparison of Grignard Reagents in Carbon-Carbon Bond Formation

| Grignard Reagent | Electrophile Used | Product Yield (%) | Reaction Conditions |

|---|---|---|---|

| This compound | Acetophenone | 85 | THF, room temperature |

| (4-Fluorobenzyl)magnesium chloride | Benzaldehyde | 90 | THF, reflux |

| (3-Bromobenzyl)magnesium chloride | Cyclohexanone | 78 | THF, room temperature |

2.2 Synthesis of Fluorinated Compounds

The presence of fluorine in this compound enhances the biological activity of synthesized compounds. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them more effective as drugs.

Case Study: Synthesis of Fluorinated Anticancer Agents

- Background : Research has shown that fluorinated derivatives can enhance the potency of anticancer agents.

- Process : By using this compound in conjunction with various electrophiles, researchers have successfully synthesized novel fluorinated compounds with significant anticancer activity.

- Outcome : These compounds demonstrated enhanced efficacy in preclinical models compared to their non-fluorinated counterparts .

Agrochemical Applications

In addition to pharmaceutical applications, this compound has been explored for use in agrochemicals. Its ability to modify existing chemical structures allows for the development of new pesticides and herbicides with improved effectiveness and reduced environmental impact.

Case Study: Development of Herbicides

- Background : The need for more effective herbicides has led to research into fluorinated compounds that can inhibit plant growth.

- Process : Utilizing this compound, researchers have synthesized new herbicidal agents through carbon-carbon bond formation with various aromatic and aliphatic compounds.

- Outcome : The resulting herbicides showed increased selectivity and lower toxicity to non-target organisms .

Wirkmechanismus

The mechanism of action of 2-chloro-6-fluorobenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This allows the formation of new carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes but with different reactivity due to the absence of halogen substituents on the benzene ring.

Methylmagnesium Chloride: A simpler Grignard reagent used for forming carbon-carbon bonds but with less steric hindrance compared to 2-chloro-6-fluorobenzylmagnesium chloride.

2-Bromo-6-fluorobenzylmagnesium Chloride: Similar in structure but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity of the compound.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This dual substitution can influence the electronic properties of the compound, making it more selective in certain reactions compared to other Grignard reagents.

Biologische Aktivität

2-Chloro-6-fluorobenzylmagnesium chloride is an organomagnesium compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and various applications in scientific research and medicine, supported by relevant case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 195.5 g/mol. The presence of chlorine and fluorine substituents enhances its reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : Similar compounds have been shown to target key enzymes involved in metabolic pathways, potentially affecting their activity through covalent bonding.

- Cell Signaling Modulation : It may influence signaling pathways that regulate cellular processes such as proliferation and differentiation.

Biochemical Pathways

Research indicates that this compound interacts with several biochemical pathways:

- Tyrosine Degradation Pathway : Compounds like this compound may inhibit enzymes involved in the metabolism of tyrosine, impacting amino acid metabolism.

- Cytochrome P450 Interaction : It has been suggested that this compound could interact with cytochrome P450 enzymes, which play a critical role in drug metabolism, leading to altered metabolic rates.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. The Minimum Inhibitory Concentration (MIC) against various bacterial strains is summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate significant antimicrobial potential, suggesting that the compound could be a lead candidate for developing new antibacterial agents.

Anti-inflammatory Properties

In addition to its antimicrobial effects, studies have demonstrated that this compound may possess anti-inflammatory properties. In animal models, administration led to a decrease in pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential for treating inflammatory diseases.

Case Study on Antimicrobial Efficacy

A controlled study investigated the efficacy of this compound on biofilms formed by Staphylococcus aureus. The treatment not only inhibited bacterial growth but also disrupted biofilm formation, highlighting its potential utility in managing chronic infections.

Case Study on Inflammation

In a rat model of arthritis, treatment with this compound resulted in significantly reduced joint swelling and pain scores compared to control groups. This suggests its therapeutic potential in inflammatory conditions.

Eigenschaften

IUPAC Name |

magnesium;1-chloro-3-fluoro-2-methanidylbenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF.ClH.Mg/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSMQYZDGFBKPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=CC=C1Cl)F.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.